4-Phenylpyrimidin-2-ol

Overview

Description

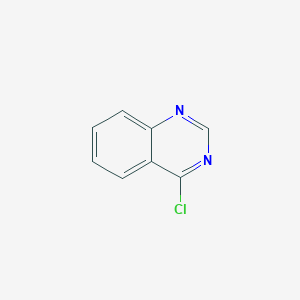

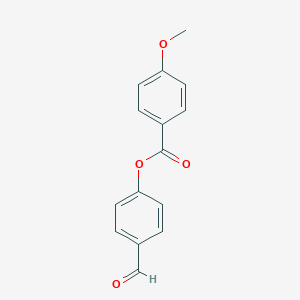

4-Phenylpyrimidin-2-ol is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a white to yellow powder or crystals and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) . The ChemSpider ID is 227461 . The compound has a monoisotopic mass of 172.063660 Da . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrimidine derivatives have been noted for their various chemical and biological applications .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 172.19 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Corrosion Inhibition

4-Phenylpyrimidin-2-ol and its derivatives have been studied for their effectiveness in inhibiting corrosion. Liu Xianghong et al. (2014) found that these compounds, particularly 4-phenylpyrimidine (4-PPM), are effective corrosion inhibitors for cold rolled steel in hydrochloric acid solutions. The study used various methods like weight loss, polarization curves, and electrochemical impedance spectroscopy to evaluate the inhibition efficiency, which followed the order: 4-PPM > 5-PPM. The adsorption of these inhibitors on steel surfaces was found to obey the Langmuir adsorption isotherm, and they acted as mixed-type inhibitors (Liu Xianghong et al., 2014).

Anti-Cancer Activity

This compound derivatives have been evaluated for their potential anti-cancer activities. Borvornwat Toviwek et al. (2017) synthesized new 4-aryl-N-phenylpyrimidin-2-amines and assessed their cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells. Some of these compounds demonstrated potent anti-cancer activity, with certain derivatives showing a better balance of activity and selectivity compared to the NSCLC drug Doxorubicin (Toviwek et al., 2017).

Glucose Tolerance and Diabetes Treatment

Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as GPR119 agonists by K. Negoro et al. (2012). These compounds were found to improve glucose tolerance in mice and showed excellent pharmacokinetic profiles. Specifically, one advanced analog improved glucose tolerance at 1mg/kg orally in mice and demonstrated an antidiabetic effect in diabetic mice, indicating its potential for treating diabetes (Negoro et al., 2012).

Antimicrobial and Antidiabetic Screening

V. Ramya et al. (2017) conducted a study on the synthesis, characterization, molecular docking, antimicrobial, and antidiabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives. The compounds exhibited significant antimicrobial activity against tested microorganisms and demonstrated higher alpha-amylase and alpha-glucosidase inhibition activity, indicating their potential as antimicrobial and antidiabetic agents (Ramya et al., 2017).

Nonlinear Optical Properties

A. Hussain et al. (2020) explored the nonlinear optical (NLO) properties of phenylpyrimidine derivatives, including this compound derivatives. Their study focused on the electronic, linear, and nonlinear optical exploration of these compounds, revealing their potential applications in medicine and nonlinear optics fields. The NLO properties were found to be significant, suggesting these derivatives as candidates for optoelectronic high-tech applications (Hussain et al., 2020).

Metal Surface Protection

N. Wei et al. (2018) investigated the use of 4-phenylpyrimidine monolayers for protecting copper surfaces from salt corrosion. The study found that 4-PPM could form compact and uniform layers on metallic surfaces, providing significant corrosion protection in saline environments. The inhibition efficiency of a 4-PPM layer for copper corrosion was notably high, demonstrating its potential application in metal surface protection (Wei et al., 2018).

Safety and Hazards

The safety information for 4-Phenylpyrimidin-2-ol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

- Role : M₁ mAChRs are G protein-coupled receptors (GPCRs) found in the central nervous system and peripheral organs. They play a crucial role in cognitive function and are potential targets for conditions like Alzheimer’s disease and schizophrenia .

- The allosteric effects generally track with the efficiency of stimulus-response coupling, without significant pathway bias .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

4-Phenylpyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are essential for cell growth and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to altered cellular responses and functions.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules in distinct cellular compartments .

Properties

IUPAC Name |

6-phenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDORHCBMWSQLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344734 | |

| Record name | 4-phenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-31-9 | |

| Record name | 4-phenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method employed for these 4-phenylpyrimidin-2-ol derivatives?

A1: The research highlights a green chemistry approach for synthesizing these novel bis-heterocycles. Instead of conventional methods, the researchers utilized magnesium ferrite (MgFe2O4) nanoparticles as a catalyst. [, , ] This method offers several advantages:

- Efficiency: The catalyst significantly speeds up the reaction, reducing the synthesis time compared to traditional approaches. [, , ]

- Yield: The reported yields of the desired bis-pyrimidine analogues are good, demonstrating the effectiveness of this synthetic route. []

Q2: What are the potential applications of these newly synthesized compounds?

A2: The synthesized 6,6’-(1,4-phenylene)bis(this compound) derivatives, including those with -2-amine and -2-thiol substitutions, have shown promising results as antimicrobial agents. [, , ] Laboratory testing revealed a good range of activity against both Gram-positive and Gram-negative bacteria, as well as against certain fungi. [] This suggests their potential for development into novel antibiotic drugs.

Q3: How were these novel compounds characterized?

A3: The researchers employed various spectroscopic techniques to confirm the structures of the synthesized compounds:

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were utilized to determine the proton and carbon environments within the molecules. []

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provided information about the functional groups present in the molecules. []

- Mass Spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the synthesized compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)

![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)

![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)